molecular formula C19H21BrN2O B3569281 N-(1-benzylpiperidin-4-yl)-4-bromobenzamide

N-(1-benzylpiperidin-4-yl)-4-bromobenzamide

Cat. No.: B3569281
M. Wt: 373.3 g/mol
InChI Key: STVCIQOCEIGHLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Future Directions

The future directions for the study and application of “N-(1-benzyl-4-piperidinyl)-4-bromobenzamide” are not explicitly mentioned in the available resources. Given its structural similarity to known opioids , it might be of interest in research related to pain management and other areas where opioids are commonly used.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-4-bromobenzamide typically involves the reaction of 1-benzylpiperidin-4-amine with 4-bromobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-4-bromobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The piperidine ring can undergo oxidation to form N-oxide derivatives or reduction to form secondary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include N-(1-benzylpiperidin-4-yl)-4-azidobenzamide or N-(1-benzylpiperidin-4-yl)-4-thiolbenzamide.

    Oxidation and Reduction: Products include this compound N-oxide or N-(1-benzylpiperidin-4-yl)-4-bromobenzylamine.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-4-bromobenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzylpiperidin-4-yl)acetohydrazide: This compound shares the benzylpiperidine core but has an acetohydrazide group instead of a bromobenzamide group.

    N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide: Similar structure with a fluorine atom replacing the bromine atom on the benzamide ring.

Uniqueness

N-(1-benzylpiperidin-4-yl)-4-bromobenzamide is unique due to the presence of the bromine atom, which can participate in halogen bonding and influence the compound’s pharmacokinetic properties. This uniqueness makes it a valuable compound for developing new pharmacological agents with specific receptor interactions .

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O/c20-17-8-6-16(7-9-17)19(23)21-18-10-12-22(13-11-18)14-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVCIQOCEIGHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=C(C=C2)Br)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-benzylpiperidin-4-yl)-4-bromobenzamide
Reactant of Route 2
Reactant of Route 2
N-(1-benzylpiperidin-4-yl)-4-bromobenzamide
Reactant of Route 3
Reactant of Route 3
N-(1-benzylpiperidin-4-yl)-4-bromobenzamide
Reactant of Route 4
Reactant of Route 4
N-(1-benzylpiperidin-4-yl)-4-bromobenzamide
Reactant of Route 5
Reactant of Route 5
N-(1-benzylpiperidin-4-yl)-4-bromobenzamide
Reactant of Route 6
Reactant of Route 6
N-(1-benzylpiperidin-4-yl)-4-bromobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.